molecular formula C9H12O2 B13464679 Methyl 1-ethynylcyclopentane-1-carboxylate

Methyl 1-ethynylcyclopentane-1-carboxylate

Cat. No.: B13464679
M. Wt: 152.19 g/mol
InChI Key: FEYJFGUDKJLZPW-UHFFFAOYSA-N
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Description

Methyl 1-ethynylcyclopentane-1-carboxylate is an organic compound with the molecular formula C9H12O2. It is a derivative of cyclopentane, featuring an ethynyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethynylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-ethynylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-ethynylcyclopentane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethynylcyclopentane-1-carboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 1-ethynylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-3-9(8(10)11-2)6-4-5-7-9/h1H,4-7H2,2H3

InChI Key

FEYJFGUDKJLZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C#C

Origin of Product

United States

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